Methyl 3,5-di-O-benzyl-a-D-ribofuranoside
Overview
Description
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a chemical compound with the molecular formula C20H24O5 and a molecular weight of 344.402 g/mol . It is a derivative of ribofuranoside, where the hydroxyl groups at positions 3 and 5 are substituted with benzyl groups. This compound is primarily used in the pharmaceutical industry as a starting material for the synthesis of various ribonucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranoside followed by benzylation. One common method includes the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods
In an industrial setting, the production of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaN3 in DMF at elevated temperatures.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Azido and methoxy derivatives.
Scientific Research Applications
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active ribonucleosides. These ribonucleosides can then participate in cellular processes such as DNA and RNA synthesis, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside
- Methyl 3,5-di-O-arylmethyl-α-D-ribofuranoside
- Methyl 3,5-di-O-benzyl-β-D-ribofuranoside
Uniqueness
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 3 and 5 enhances its stability and makes it a valuable intermediate in the synthesis of various ribonucleosides.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWIHMANTOCUNZ-WTGUMLROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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